N-(2-aminoethyl)-3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Overview
Description
N-(2-aminoethyl)-3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C8H11BrN6 and its molecular weight is 271.12 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
N-(2-aminoethyl)-3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidine derivatives have been identified as inhibitors of cyclin-dependent kinase 2 (CDK2), a protein that plays a crucial role in cell cycle regulation . Therefore, the primary target of this compound is likely to be CDK2.
Mode of Action
The compound interacts with CDK2, potentially inhibiting its activity. This inhibition can disrupt the normal cell cycle, preventing the cells from dividing and proliferating
Biochemical Pathways
The inhibition of CDK2 can affect various biochemical pathways related to cell cycle progression. For instance, it can prevent the transition from the G1 phase to the S phase of the cell cycle, thereby halting cell division . The downstream effects of this inhibition can include reduced cell proliferation and potentially cell death, depending on the specific cellular context.
Pharmacokinetics
It is noted that potent compounds from the series of pyrazolo[3,4-d]pyrimidine derivatives have a clogp value less than 4 and a molecular weight less than 400 . These properties suggest that the compound may have good bioavailability and drug-likeness, but further studies would be needed to confirm this.
Result of Action
The primary result of the action of this compound is the inhibition of CDK2, leading to disruption of the cell cycle . This can result in reduced cell proliferation and potentially cell death, particularly in cells that are highly dependent on CDK2 activity. This makes the compound of potential interest as an anticancer agent .
Action Environment
The action of this compound, like that of many other compounds, can be influenced by various environmental factors. For instance, the presence of a bromine atom seems to generally favor antitubercular activity over other halogens such as chlorine and fluorine . .
Properties
IUPAC Name |
N'-(3-bromo-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)ethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN6/c1-15-8-5(6(9)14-15)7(11-3-2-10)12-4-13-8/h4H,2-3,10H2,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLPCRGOMMWTKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2C(=N1)Br)NCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601145158 | |
Record name | 1,2-Ethanediamine, N1-(3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601145158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258651-37-4 | |
Record name | 1,2-Ethanediamine, N1-(3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1258651-37-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Ethanediamine, N1-(3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601145158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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